N-benzyl-3-chloroaniline

Lipophilicity LogP ADME

Select N-Benzyl-3-chloroaniline (CAS 50798-95-3) for its unique meta-chloro electronic profile that generic isomers cannot replicate. Its LogP of 4.03 is specifically tuned for CNS drug candidate optimization, offering a critical lipophilicity midpoint versus parent N-benzylaniline (LogP 2.91). The lower boiling point (135-138°C at 0.5 mmHg) enables superior purification by vacuum distillation, minimizing thermal degradation and maximizing yield recovery. Supported by a comprehensive spectral library of 8 verified references (¹H NMR, FTIR, and 6 MS), this intermediate ensures robust analytical method development and QC release, making it the data-driven choice for reproducible synthesis.

Molecular Formula C13H12ClN
Molecular Weight 217.69 g/mol
CAS No. 50798-95-3
Cat. No. B8781840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-chloroaniline
CAS50798-95-3
Molecular FormulaC13H12ClN
Molecular Weight217.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=CC(=CC=C2)Cl
InChIInChI=1S/C13H12ClN/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2
InChIKeyNQIJQQDDQDHYJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-3-chloroaniline (CAS 50798-95-3): Chemical Identity and Baseline Characterization for Research Procurement


N-Benzyl-3-chloroaniline (CAS 50798-95-3), also known as 3-chloro-N-benzylaniline, is a chlorinated secondary aromatic amine with the molecular formula C13H12ClN and an exact molecular mass of 217.065827 g/mol . The compound is characterized by the meta-substitution of a chlorine atom on the aniline ring, with a benzyl group attached to the nitrogen atom. Its key physicochemical identifiers include an InChIKey of NQIJQQDDQDHYJK-UHFFFAOYSA-N and a SMILES string of ClC1=CC=CC(=C1)NCC1C=CC=CC=1 . The compound serves primarily as a versatile synthetic intermediate for the preparation of more complex organic molecules, dyes, pigments, and pharmaceutical candidates .

Why N-Benzyl-3-chloroaniline Cannot Be Simply Replaced by Other Benzyl Anilines in Critical Synthetic Pathways


The performance of N-benzyl-3-chloroaniline in a given application is a function of its specific electronic and steric profile, which is dictated by the precise position of the chlorine substituent (meta) and the presence of the N-benzyl group. Generic substitution with other chloroanilines (e.g., ortho- or para-substituted isomers, CAS 10359-19-0 or 101-17-7) or non-chlorinated N-benzylaniline (CAS 103-32-2) will inevitably alter key molecular properties, including reaction kinetics, regioselectivity, and the final product's biological or material activity. This guide provides the quantitative evidence required to make an informed, data-driven procurement decision rather than one based on chemical similarity alone [1].

Quantitative Differentiation Evidence for N-Benzyl-3-chloroaniline (CAS 50798-95-3)


N-Benzyl-3-chloroaniline vs. N-Benzylaniline: A Comparative Analysis of Lipophilicity for Drug Design and Chromatography

Lipophilicity, often measured as the partition coefficient (LogP), is a critical parameter influencing a compound's behavior in biological systems and its separation in chromatographic methods. The presence of the meta-chloro substituent in N-benzyl-3-chloroaniline significantly increases its lipophilicity compared to the unsubstituted analog, N-benzylaniline. Specifically, the calculated LogP (cLogP) for N-benzyl-3-chloroaniline is 4.03 , whereas the reported LogP for N-benzylaniline is 2.91 [1]. This difference of 1.12 log units corresponds to a more than 13-fold increase in the compound's partition into a non-polar phase, which has direct implications for its handling, analysis, and biological application.

Lipophilicity LogP ADME Chromatography

N-Benzyl-3-chloroaniline vs. N-(3-Chlorophenyl)aniline: The Impact of the Benzyl Moiety on Boiling Point and Distillation

The boiling point of a compound is a primary factor in its purification by distillation and its safe handling under thermal stress. The benzyl group in N-benzyl-3-chloroaniline contributes a significantly higher molecular weight and increased van der Waals interactions compared to an N-phenyl-substituted analog. The experimental boiling point for N-benzyl-3-chloroaniline is reported as 135-138 °C at a reduced pressure of 0.5 mmHg [1]. In contrast, a closely related analog without the methylene spacer, 3-chloro-N-phenylaniline (CAS 101-17-7), has a reported boiling point of 153-155 °C at a much lower pressure of 0.3 mmHg . This indicates that under similar vacuum conditions, N-benzyl-3-chloroaniline is more volatile, which can be advantageous for purification but also requires consideration for long-term storage stability.

Thermodynamics Boiling Point Purification Distillation

Spectral Fingerprint of N-Benzyl-3-chloroaniline: A Definitive Identity Check Against Isomeric Impurities

For procurement and quality control, the availability of verified spectral data is paramount. N-Benzyl-3-chloroaniline possesses a unique and well-documented spectral fingerprint that enables its definitive identification and quantification, distinguishing it from other isomers or synthetic impurities. A commercial database provides access to 1 NMR spectrum, 1 FTIR spectrum, and 6 GC-MS spectra for this exact compound [1]. This comprehensive spectral library is not a given for all research chemicals and provides a significant advantage for any laboratory requiring rigorous identity confirmation. For instance, the mass spectral fragmentation pattern or the specific 1H NMR chemical shifts of the benzyl CH2 protons (around 4.3 ppm) serve as a unique identifier against the ortho- or para-chloro isomers, which would exhibit distinct coupling patterns and chemical shifts.

Analytical Chemistry Quality Control NMR Spectroscopy GC-MS

Recommended Application Scenarios for N-Benzyl-3-chloroaniline Based on Quantitative Evidence


Medicinal Chemistry: Optimizing Lipophilicity for CNS Drug Candidates

In lead optimization for central nervous system (CNS) drug discovery, the lipophilicity of a compound is a critical parameter. The cLogP value of 4.03 for N-benzyl-3-chloroaniline places it within an optimal range for CNS penetration. Researchers should prioritize this specific meta-chloro isomer when a moderate increase in lipophilicity is desired over the parent N-benzylaniline (LogP 2.91) [1]. This precise control over the physicochemical property allows for the fine-tuning of blood-brain barrier permeability and target engagement without resorting to more complex and synthetically demanding structural modifications.

Organic Synthesis: Selecting a More Volatile Intermediate for Facile Purification

When designing a multi-step synthetic route, the physical properties of intermediates can significantly impact workflow efficiency. The reported boiling point of N-benzyl-3-chloroaniline (135-138 °C at 0.5 mmHg) [2] is notably lower than that of the N-phenyl analog (153-155 °C at 0.3 mmHg) . In a synthetic sequence where purification of this intermediate is required, this greater volatility makes N-benzyl-3-chloroaniline the superior choice for purification by vacuum distillation, potentially reducing thermal degradation and improving yield recovery compared to its less volatile counterparts.

Analytical Chemistry: Leveraging Verified Spectral Data for Robust Quality Control

For analytical chemists tasked with developing purity assays or identifying unknowns, the availability of a robust spectral library is a decisive factor. The comprehensive set of 8 verified reference spectra (1 NMR, 1 FTIR, and 6 MS) for N-benzyl-3-chloroaniline [3] provides a substantial advantage over other substituted anilines for which such data may be scarce. This scenario directly supports method development and validation for high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), offering a reliable benchmark for confirming the identity and assessing the purity of the compound as received from a vendor or isolated from a reaction mixture.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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